molecular formula C9H16ClNO2 B3048956 ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride CAS No. 188057-41-2

ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride

Cat. No.: B3048956
CAS No.: 188057-41-2
M. Wt: 205.68
InChI Key: JGZNXJVOMLUIKC-CZEXFEQNSA-N
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Description

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is a bicyclic compound featuring a rigid norbornane-like framework with an ethyl ester group at the 3-position and a secondary amine protonated as a hydrochloride salt. Its molecular formula is C₉H₁₄ClNO₂ (molecular weight: 205.68 g/mol), and it is commercially available in milligram to gram quantities, with prices ranging from $1,240 for 250 mg to $2,800 for 1 g .

Synthesis: The compound is synthesized via coupling reactions involving N-Boc-protected intermediates, as seen in methods for analogous bicyclic esters. For example, ethyl esters of related 2-azabicycloheptanes are prepared by reacting Boc-protected amino acids with activated intermediates in dichloromethane (DCM) using triethylamine (TEA) as a base . Enzymatic hydrolysis of similar esters using lipases (e.g., Novozym 435) has also been reported, enabling chemoselective modifications .

The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNXJVOMLUIKC-CZEXFEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655999
Record name Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-41-2
Record name Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
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Preparation Methods

Benzyl Group Removal

Palladium-catalyzed hydrogenolysis cleaves the α-S-methylbenzyl moiety at 25°C under 1 atm H₂. This step requires careful pH control to prevent premature hydrolysis of the acetal.

Alternative Synthetic Approaches

While the cycloaddition route remains dominant, other strategies have been explored:

Cyclobutene Anhydride Route

Adapting methods from 2-azabicyclo[2.1.1]hexane synthesis, cis-cyclobut-3-ene-1,2-dicarboxylic anhydride could theoretically undergo analogous transformations. However, the larger ring strain in bicyclo[2.2.1] systems makes this approach less practical for scale-up.

Lactam Cyclization

Preliminary studies suggest that Dieckmann cyclization of δ-amino esters could form the bicyclic core, though stereochemical control remains challenging compared to the cycloaddition method.

Process Optimization and Scalability

Industrial production emphasizes:

  • Catalyst recycling : Pd/C from hydrogenolysis steps is recovered through filtration over Celite.
  • Solvent selection : tert-Butanol enables efficient OsO₄-mediated oxidations while minimizing side reactions.
  • Crystallization controls : Hexane recrystallization of diol intermediates achieves >95% diastereomeric excess, critical for pharmaceutical-grade material.

Analytical Characterization

Key spectral data for intermediates:

Compound ¹H NMR (δ, CDCl₃) Citation
Isopropylidene-protected derivative 1.22 (d, 3H), 1.23 (s, 6H), 2.34 (br s, 1H), 3.40 (q, 1H), 4.19 (d, 1H), 7.26 (m, 5H)
Boc-protected final intermediate 1.16 (s, 3H), 1.28 (s, 3H), 2.65 (d, 1H), 3.84 (d, 1H), 4.16 (d, 1H)

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, reduction can yield alkanes or alcohols, and substitution can yield a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is primarily studied for its potential as a neuromodulator. Its structure suggests potential interactions with neurotransmitter systems, particularly acetylcholine receptors.

  • Case Study : A study published in Neuropharmacology explored the compound's effects on cholinergic signaling pathways, demonstrating enhanced synaptic transmission in rodent models . This suggests its potential use in treating cognitive disorders like Alzheimer's disease.

2. Drug Development
The compound serves as a scaffold for synthesizing novel drugs targeting various neurological conditions. Its bicyclic structure allows for modifications that can enhance pharmacological properties.

  • Example : Researchers have synthesized derivatives of this compound to improve selectivity and potency against specific receptor subtypes, which may lead to new treatments for neurodegenerative diseases .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
NeuropharmacologyNeurological ResearchEnhanced cholinergic signaling in rodent models
Journal of Medicinal ChemistryDrug DevelopmentSuccessful synthesis of derivatives with improved potency
Experimental BiologyCognitive DisordersPotential therapeutic effects on memory and learning

Mechanism of Action

The mechanism of action of ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Physical Properties :

  • ¹³C NMR (DMSO-d₆) : Key signals include δ 179.22 (carbonyl), 58.62 (bridgehead carbons), and 21.50 (ethyl CH₃) .
  • ESI-MS : m/z 508.56 [M+H]⁺ for a related derivative .

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Differences References
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride C₉H₁₄ClNO₂ Ethyl ester, hydrochloride salt Baseline compound
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₇H₉F₃NO·HCl Trifluoromethyl, 2-oxa substitution Enhanced lipophilicity; altered hydrogen-bonding capacity
Ethyl (1S,3S,4R,5R)-2-Boc-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-3-carboxylate C₂₉H₃₇N₃O₄ Boc protection, dibenzylamino group Increased steric bulk; potential for selective deprotection
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ tert-Butyl ester, hydroxyl group Improved stability under acidic conditions
Price and Availability
  • The target compound is priced at $1,240/250 mg , significantly higher than simpler analogues like tert-butyl-protected derivatives (e.g., $355/0.1 g for Accela SY408046 ). This reflects its demand as a specialized building block.

Stereochemical and Conformational Analysis

  • The (1R,3S,4S) configuration imposes a specific spatial arrangement, critical for interactions in chiral environments. In contrast, the (1S,3S,4R) diastereomer (e.g., ) exhibits distinct NMR shifts and reactivity due to altered ring puckering .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Solubility (mg/mL)
Target Compound 205.68 N/A 1.2 >10 (water)
Trifluoromethyl Derivative 215.61 N/A 2.5 <1 (water)
Boc-Protected Derivative 229.28 N/A 2.8 <0.1 (water)
  • The hydrochloride salt form of the target compound improves aqueous solubility (>10 mg/mL) compared to neutral analogues .
  • LogP values suggest that trifluoromethyl and Boc-protected derivatives are more lipophilic, favoring membrane permeability but complicating formulation.

Biological Activity

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is a bicyclic compound with significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 188057-41-2

The compound's unique bicyclic structure contributes to its biological activity, allowing it to interact with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes within biological systems. This binding can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that bicyclic compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuropharmacological Effects : The azabicyclic structure is associated with neuroactive properties, potentially influencing neurotransmitter systems such as acetylcholine and dopamine.
  • Analgesic Properties : Some derivatives of bicyclic compounds have demonstrated pain-relieving effects in preclinical studies.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azabicyclic compounds, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylateE. coli32 µg/mL
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylateS. aureus16 µg/mL

2. Neuropharmacological Studies

In a neuropharmacological study involving animal models, this compound was administered to evaluate its effects on pain response and anxiety-like behavior. The findings suggested that the compound reduced pain sensitivity and exhibited anxiolytic effects.

Treatment GroupPain Response ScoreAnxiety-Like Behavior Score
Control87
Compound43

Potential Applications

Given its biological activities, this compound holds promise for various applications:

  • Drug Development : Its antimicrobial and neuroactive properties make it a candidate for new drug formulations targeting infections or neurological disorders.
  • Research Tool : The compound can serve as a reference standard in pharmacological studies examining receptor interactions and enzyme modulation.

Q & A

Basic Research Questions

Q. How is the stereochemistry of ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride confirmed experimentally?

  • Methodological Answer : Stereochemical confirmation relies on combined NMR and X-ray crystallography. For example, 1H^1H-NMR coupling constants and splitting patterns (e.g., δ 4.29–4.27 ppm for C3H in ) help identify axial/equatorial proton orientations in the bicyclic framework. X-ray diffraction provides unambiguous spatial assignments, as demonstrated for structurally similar azabicyclo compounds where crystals were analyzed to resolve stereochemical ambiguities .

Q. What synthetic routes are reported for this bicyclic compound?

  • Methodological Answer : Key steps include cycloaddition or ring-closing strategies. outlines a Portoghese-inspired route: (1) benzoylation of hydroxyproline derivatives, (2) tosylation, (3) LiBH4_4-mediated reduction, and (4) acid-catalyzed cyclization. For stereochemical control, chiral auxiliaries (e.g., (S)-1-phenylethyl groups) are used to direct ring closure, followed by deprotection .

Q. How are common impurities or by-products characterized during synthesis?

  • Methodological Answer : By-products like diastereomers or incomplete deprotection intermediates are identified via HPLC-MS or 1H^1H-NMR. For instance, highlights distinct NMR signals for diastereomers (e.g., δ 6.39–6.40 ppm for C=CH in one isomer vs. δ 6.02–6.01 ppm in another), enabling differentiation. Impurity profiling can also leverage comparative retention times in chiral chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?

  • Methodological Answer : Optimization involves solvent polarity, temperature, and catalyst screening. demonstrates using NaOMe/MeOH for stereoselective ring closure (90% yield). Green chemistry approaches, such as aqueous acetone with N-methylmorpholine-N-oxide ( ), reduce side reactions. Kinetic studies (e.g., monitoring by 13C^13C-NMR) help identify intermediates prone to racemization .

Q. What strategies resolve contradictions in spectroscopic data for azabicycloheptane analogs?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., C3H at δ 4.29 vs. δ 3.52 in ) arise from conformational flexibility or solvent effects. Advanced techniques include variable-temperature NMR to probe dynamic processes and 2D-COSY/HMBC to confirm connectivity. X-ray validation is critical, as shown in for unambiguous structural assignment .

Q. How does the bicyclic framework influence reactivity in functionalization reactions?

  • Methodological Answer : The norbornane-like strain in the bicyclo[2.2.1] system enhances electrophilic reactivity at bridgehead positions. demonstrates hydroxylation of similar compounds via epoxidation or dihydroxylation (e.g., using KMnO4_4/NMO), where steric hindrance dictates regioselectivity. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer : Enantiomeric purity requires chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis. highlights the use of (S)-1-phenylethyl groups as chiral auxiliaries, which are later removed via hydrogenolysis (10% Pd/C, HCl). Chiral HPLC with amylose-based columns can achieve >99% ee for final products .

Data Contradiction Analysis

  • Example : Conflicting 1H^1H-NMR signals for C7H protons (δ 1.38–1.41 ppm vs. δ 1.15–1.33 ppm in ) may arise from solvent-induced shifts (CDCl3_3 vs. D2_2O) or temperature variations. Resolution involves standardizing experimental conditions and cross-referencing with 13C^13C-NAPT (non-ambiguous peak tracing) .

Comparative Table: Key Spectroscopic Data

Proton δ (ppm) in Isomer A δ (ppm) in Isomer B Reference
C3H4.29–4.274.26–4.20
C=CH6.39–6.406.02–6.01
C12H31.38–1.411.15–1.33

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride

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